

# CC-401 Hydrochloride (FGF401/Roblitinib) Clinical Trial Status: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | CC-401 hydrochloride |           |
| Cat. No.:            | B2653734             | Get Quote |

#### **Technical Support Center**

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the clinical trial status of **CC-401 hydrochloride**, also known as FGF401 and roblitinib. The information is presented in a question-and-answer format to directly address potential inquiries and experimental considerations.

## Frequently Asked Questions (FAQs)

Q1: Why were the clinical trials for CC-401 hydrochloride discontinued?

A1: The clinical trials for **CC-401 hydrochloride** (FGF401) were not formally discontinued in the sense of a complete halt due to overwhelming safety concerns. Instead, the available data from the Phase 1/2 study (NCT02325739) led to the conclusion that "further clinical evaluation of FGF401 using a refined biomarker strategy is warranted"[1][2][3]. This indicates that while the drug demonstrated some preliminary efficacy and a manageable safety profile, a reliable method for identifying patients who would most likely benefit from the treatment was not established during the trial. The modest clinical activity observed was attributed to the lack of a reliable biomarker, treatment inconsistencies due to adverse events, and the potential for codependence of the cancer on other signaling pathways[1].

Q2: What were the primary objectives and design of the key clinical trial for FGF401?



A2: The primary clinical trial for FGF401 was a first-in-human, Phase 1/2 study (NCT02325739) designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of FGF401 as a single agent and in combination with the anti-PD-1 antibody spartalizumab. The study enrolled patients with advanced hepatocellular carcinoma (HCC) or other solid tumors expressing Fibroblast Growth Factor Receptor 4 (FGFR4) and its coreceptor β-Klotho (KLB)[1][3][4].

The study consisted of two parts:

- Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of FGF401[3].
- Phase 2 (Dose Expansion): To assess the anti-tumor activity of FGF401 at the RP2D in specific patient cohorts[3].

Q3: What were the key efficacy and safety findings from the FGF401 clinical trial?

A3: The trial showed that at biologically active doses, FGF401, both alone and in combination with spartalizumab, was considered safe in patients with FGFR4/KLB-positive tumors. Preliminary clinical efficacy was observed[1][2][3].

## **Data Presentation**

Table 1: Summary of Key Quantitative Data from the FGF401 Phase 1/2 Trial (NCT02325739)



| Parameter                                    | Value/Description                                                                                                                      | Reference |
|----------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Recommended Phase 2 Dose (RP2D)              | 120 mg once daily (qd)                                                                                                                 | [1][3]    |
| Dose-Limiting Toxicities (Grade 3)           | 6 out of 70 patients in Phase 1 experienced Grade 3 DLTs, including increased transaminases (n=4) and increased blood bilirubin (n=2). | [1][3]    |
| Objective Responses (Single Agent)           | 8 patients experienced objective responses (1 complete response, 7 partial responses).                                                 | [1][3]    |
| Objective Responses<br>(Combination Therapy) | 2 patients receiving FGF401 plus spartalizumab reported partial responses.                                                             | [1][3]    |
| Frequent Adverse Events (AEs)                | Diarrhea (73.8%), increased AST (47.5%), and increased ALT (43.8%).                                                                    | [1][3]    |

# **Experimental Protocols**

Protocol: Assessment of FGFR4 Inhibition in Clinical Trials

A key aspect of the FGF401 trial was to confirm target engagement. This was achieved by monitoring pharmacodynamic biomarkers.

#### Methodology:

- Patient Population: Patients with advanced HCC or other solid tumors with confirmed FGFR4 and KLB expression.
- Drug Administration: FGF401 administered orally on a continuous once-daily dosing regimen[4].



- Biomarker Sampling: Blood samples were collected at baseline and at multiple time points during treatment.
- Biomarker Analysis: The levels of the following were measured to confirm effective FGFR4 inhibition:
  - C4 (7α-hydroxy-4-cholesten-3-one): A downstream marker of bile acid synthesis, which is regulated by the FGF19-FGFR4 pathway.
  - Total Bile Acids: Inhibition of FGFR4 is expected to increase bile acid synthesis.
  - Circulating FGF19: The ligand for FGFR4.
- Outcome: A significant increase in the levels of C4 and total bile acids, along with changes in circulating FGF19, confirmed the biological activity of FGF401 in inhibiting the FGFR4 pathway[1][2][3].

## **Mandatory Visualization**

Signaling Pathway Diagram



Click to download full resolution via product page

Caption: The FGF19-FGFR4 signaling pathway, a key driver in some cancers.

Experimental Workflow Diagram





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors -PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [CC-401 Hydrochloride (FGF401/Roblitinib) Clinical Trial Status: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2653734#why-were-cc-401-hydrochloride-clinical-trials-discontinued]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com